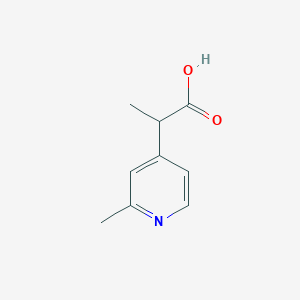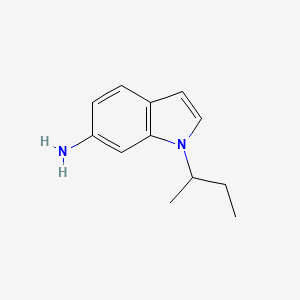
1-(Butan-2-yl)-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-1H-indol-6-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an indole ring substituted with a butan-2-yl group at the nitrogen atom and an amine group at the 6th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-1H-indol-6-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with butan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Another method involves the reductive amination of 6-nitroindole with butan-2-ylamine. The nitro group is first reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas. The resulting 6-aminoindole is then reacted with butan-2-ylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group at the 6th position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of indole-6-quinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
1-(Butan-2-yl)-1H-indol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Butan-2-yl)-1H-indol-6-amine can be compared with other indole derivatives such as:
1-Methyl-1H-indol-6-amine: Similar structure but with a methyl group instead of a butan-2-yl group.
1-(Butan-2-yl)-1H-indol-3-amine: Similar structure but with the amine group at the 3rd position instead of the 6th position.
1-(Butan-2-yl)-1H-indol-5-amine: Similar structure but with the amine group at the 5th position instead of the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-butan-2-ylindol-6-amine |
InChI |
InChI=1S/C12H16N2/c1-3-9(2)14-7-6-10-4-5-11(13)8-12(10)14/h4-9H,3,13H2,1-2H3 |
InChI Key |
VJQRHJLGUZXIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


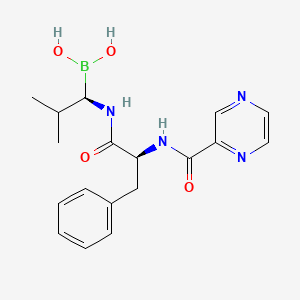


![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13062643.png)
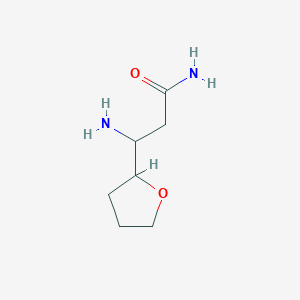
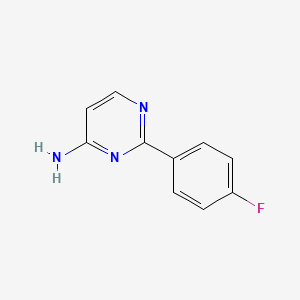
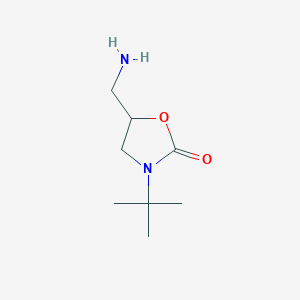
![1-((3A'R,4'R,6'R,6A'R)-4'-(Hydroxymethyl)tetrahydrospiro[cyclopentane-1,2'-furo[3,4-D][1,3]dioxol]-6'-YL)pyrimidine-2,4(1H,3H)-dione](/img/structure/B13062670.png)

![5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde](/img/structure/B13062676.png)

![Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)
